molecular formula C17H20N4O2S B11277419 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-phenylacetamide

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B11277419
M. Wt: 344.4 g/mol
InChI Key: NOXCFZXJKLTKCB-UHFFFAOYSA-N
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Description

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-PHENYLACETAMIDE is a complex organic compound that features a thiazole ring, a phenyl group, and a cyclopentylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The cyclopentylcarbamoyl group is introduced via a carbamoylation reaction, and the phenylacetamide moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carbamoyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl or thiazole derivatives.

Scientific Research Applications

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The thiazole ring and the phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • 2-[(CYCLOPENTYLCARBAMOYL)AMINO]-2-OXOETHYL CYCLOPENTYLACETATE

Uniqueness

2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylcarbamoyl group and the thiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-phenylacetamide

InChI

InChI=1S/C17H20N4O2S/c22-15(18-12-6-2-1-3-7-12)10-14-11-24-17(20-14)21-16(23)19-13-8-4-5-9-13/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,22)(H2,19,20,21,23)

InChI Key

NOXCFZXJKLTKCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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